7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
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Overview
Description
4-Methylumbelliferyl β-D-cellotetroside is a biochemical reagent widely used in scientific research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl β-D-cellotetroside typically involves the glycosylation of 4-methylumbelliferone with a cellotetraose derivative. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond . The process involves the use of protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl β-D-cellotetroside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then crystallized and dried for commercial distribution .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl β-D-cellotetroside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by cellulases releases 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Enzymatic Hydrolysis: Commonly performed using cellulases at neutral pH and moderate temperatures (25-37°C).
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products Formed
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
Scientific Research Applications
4-Methylumbelliferyl β-D-cellotetroside is used extensively in various fields of scientific research:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl β-D-cellotetroside involves its enzymatic cleavage by cellulases. The enzyme binds to the substrate and hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone. This product is highly fluorescent and can be easily detected using spectroscopic methods .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-cellobioside: Similar in structure but contains a shorter carbohydrate chain.
4-Methylumbelliferyl β-D-cellotrioside: Contains one less glucose unit compared to 4-Methylumbelliferyl β-D-cellotetroside.
Uniqueness
4-Methylumbelliferyl β-D-cellotetroside is unique due to its longer carbohydrate chain, which makes it a more suitable substrate for studying the activity of cellulases that act on longer polysaccharides .
Properties
Molecular Formula |
C34H48O23 |
---|---|
Molecular Weight |
824.7 g/mol |
IUPAC Name |
7-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3 |
InChI Key |
VLSZKXHJJYJMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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